![molecular formula C23H15F3N4O4 B2762664 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 903314-25-0](/img/structure/B2762664.png)

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

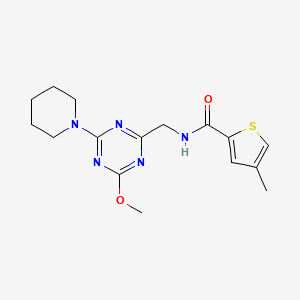

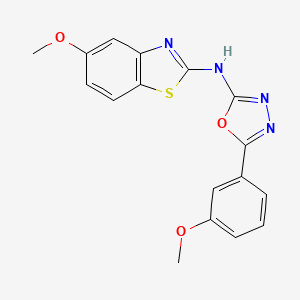

The compound “2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. The molecule also contains a trifluoromethyl group, a nitrobenzoyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indolizine core, the trifluoromethyl group, the nitrobenzoyl group, and the amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

- Application : Researchers have explored the use of this compound in designing low band gap conjugated polymers for OPVs. For instance, two novel polymers—PBDTTBI and PBDTBBT —have been synthesized based on this compound as an acceptor unit. These polymers exhibit favorable optical and electrochemical properties, making them promising candidates for efficient solar energy conversion .

- Application : A trifluoromethyl-substituted diamine monomer derived from this compound has been used to synthesize organosoluble and light-colored fluorinated polyimides. These materials find applications in microelectronics, aerospace, and other fields where high-temperature stability and chemical resistance are crucial .

- Application : Researchers have explored the cytotoxic effects of compounds related to this structure. Investigating their impact on cancer cell lines and understanding their mechanisms of action could lead to novel chemotherapeutic agents .

- Application : The unique structural features of this compound make it suitable for developing fluorescent probes. Researchers can modify its core structure to create imaging agents that selectively target specific cellular components or disease markers .

- Application : By incorporating this compound or its derivatives into OLED materials, scientists aim to enhance device performance, achieve better color purity, and extend operational lifetimes .

- Application : Researchers can explore the binding affinity of this compound with various targets. By functionalizing it appropriately, they can develop sensitive and selective sensors for detecting specific molecules or ions .

Organic Photovoltaics (Solar Cells)

Fluorinated Polyimides

Benzimidazole Derivatives as Anticancer Agents

Fluorescent Probes and Imaging Agents

Materials for Organic Light-Emitting Diodes (OLEDs)

Molecular Sensors and Detectors

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N4O4/c24-23(25,26)15-5-1-2-6-16(15)28-22(32)18-17-7-3-4-12-29(17)20(19(18)27)21(31)13-8-10-14(11-9-13)30(33)34/h1-12H,27H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZKMCBJQGLXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)

![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)

![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)